

# Benchmarking PCTA-Based Radiopharmaceutical Performance in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comparative analysis of the emerging **PCTA**-based radiopharmaceutical, MNPR-101-**PCTA**-177Lu, against established industry standards in the treatment of solid tumors. Designed for researchers, scientists, and drug development professionals, this document summarizes available performance data, outlines experimental methodologies, and visualizes key biological and operational pathways.

### Introduction to MNPR-101-PCTA-177Lu

MNPR-101-**PCTA**-177Lu is an investigational radiopharmaceutical developed by Monopar Therapeutics. It comprises a proprietary antibody, MNPR-101, which targets the urokinase plasminogen activator receptor (uPAR), a protein overexpressed on a variety of solid tumors. This antibody is linked to the radioisotope Lutetium-177 (<sup>177</sup>Lu) via a chelating agent, **PCTA**. The targeted delivery of <sup>177</sup>Lu, a beta-emitter, enables localized radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues.

## **Performance Benchmarking**

Due to the early stage of development for MNPR-101-PCTA-177Lu, publicly available quantitative performance data from clinical trials is limited. The drug is currently in a Phase 1a dose-escalation study to evaluate its safety and tolerability[1][2][3][4][5][6]. However, preclinical studies in animal models have shown promising results, with reports of "near complete





elimination of the tumor after a single injection" in triple-negative breast cancer and pancreatic cancer xenograft models.

To provide a preliminary benchmark, this guide compares the mechanism and available data for MNPR-101-**PCTA**-177Lu with two commercially successful radiopharmaceuticals: Novartis' Pluvicto<sup>™</sup> (¹¹¬Lu-PSMA-617) and Bayer's Xofigo® (Radium-223).

### **Comparative Performance Data**



| Performance Metric                                  | MNPR-101-PCTA-<br>177Lu<br>(Preclinical/Phase<br>1a)    | Pluvicto™ (¹ <sup>77</sup> Lu-<br>PSMA-617) (Phase<br>3 VISION Trial)[7][8]<br>[9][10][11][12][13]<br>[14] | Xofigo® (Radium-<br>223) (Phase 3<br>ALSYMPCA Trial)<br>[15][16][17][18]       |
|-----------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Target                                              | Urokinase<br>Plasminogen Activator<br>Receptor (uPAR)   | Prostate-Specific<br>Membrane Antigen<br>(PSMA)                                                            | Bone Metastases<br>(Calcium Mimetic)                                           |
| Indications                                         | Various Solid Tumors<br>(uPAR-positive)                 | Metastatic Castration-<br>Resistant Prostate<br>Cancer (PSMA-<br>positive)                                 | Metastatic Castration-<br>Resistant Prostate<br>Cancer with Bone<br>Metastases |
| Overall Survival (OS)<br>Benefit                    | Data not yet available                                  | 4-month median improvement (15.3 vs. 11.3 months)                                                          | Approx. 3.6-month median improvement                                           |
| Radiographic<br>Progression-Free<br>Survival (rPFS) | Data not yet available                                  | More than doubled<br>(12.0 vs. 5.6 months)                                                                 | Data not directly comparable                                                   |
| Reduction in Risk of<br>Death                       | Data not yet available                                  | 38%                                                                                                        | 30%                                                                            |
| Key Preclinical<br>Efficacy                         | "Near complete tumor<br>elimination" in mouse<br>models | Significant tumor<br>growth inhibition in<br>preclinical models                                            | Not applicable in the same way                                                 |
| Overall Response<br>Rate (ORR)                      | Data not yet available                                  | Not the primary endpoint, but PSA response of ≥50% in 32 of 50 patients in an earlier study[7]             | Not the primary<br>endpoint, but showed<br>improvement in quality<br>of life   |

## Experimental Protocols MNPR-101-PCTA-177Lu Phase 1a Clinical Trial



The ongoing Phase 1a trial is an open-label, dose-escalation study in patients with advanced solid tumors.

- Objective: To determine the safety, tolerability, and recommended Phase 2 dose of MNPR-101-PCTA-177Lu.
- Methodology: Patients receive an intravenous infusion of MNPR-101-PCTA-177Lu. The study follows a dose-escalation design to identify the maximum tolerated dose. Key assessments include monitoring for adverse events, dose-limiting toxicities, and preliminary anti-tumor activity through imaging.
- Key Parameters:
  - Primary Outcome: Incidence of Dose-Limiting Toxicities (DLTs).
  - Secondary Outcomes: Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

A detailed protocol for the preclinical studies that demonstrated "near complete tumor elimination" is not publicly available at this time.

## Visualizations Signaling Pathway of MNPR-101-PCTA-177Lu













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinrol.com [clinrol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dose-Escalation of MNPR-101-PCTA-177Lu in Solid Tumors [clin.larvol.com]
- 4. Dose-Escalation of MNPR-101-PCTA-177Lu in Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]



- 6. Open Label, Phase 1a, Dose-Escalation Study Evaluating the Safety of Fractionated MNPR-101-PCTA-177Lu Dosing in the Treatment of Solid Tumor Cancers AdisInsight [adisinsight.springer.com]
- 7. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pluvicto<sup>™</sup> (formerly 177Lu-PSMA-617) Purdue Institute for Drug Discovery Purdue University [purdue.edu]
- 9. novartis.com [novartis.com]
- 10. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. Novartis reports positive health-related quality of life data for 177Lu-PSMA-617 radioligand therapy in patients with advanced prostate cancer at ESMO 2021 [prnewswire.com]
- 14. novartis.com [novartis.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [Benchmarking PCTA-Based Radiopharmaceutical Performance in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3230099#benchmarking-pcta-performance-against-industry-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com